4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Lipophilicity Molecular Weight Drug Design

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a cyclohexane carboxylic acid derivative containing a 2,6-dimethylpiperidine ring at the 4-position. It is supplied as a research intermediate with a minimum purity specification of 95%.

Molecular Formula C14H25NO2
Molecular Weight 239.35 g/mol
CAS No. 2098002-07-2
Cat. No. B1480114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid
CAS2098002-07-2
Molecular FormulaC14H25NO2
Molecular Weight239.35 g/mol
Structural Identifiers
SMILESCC1CCCC(N1C2CCC(CC2)C(=O)O)C
InChIInChI=1S/C14H25NO2/c1-10-4-3-5-11(2)15(10)13-8-6-12(7-9-13)14(16)17/h10-13H,3-9H2,1-2H3,(H,16,17)
InChIKeyOAWNDWAEIXBXTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid (CAS 2098002-07-2) – A Cyclohexane-Based Piperidine Building Block for Targeted Synthesis


4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is a cyclohexane carboxylic acid derivative containing a 2,6-dimethylpiperidine ring at the 4-position. It is supplied as a research intermediate with a minimum purity specification of 95% . The compound’s structural features – a rigid cyclohexane scaffold, a free carboxylic acid handle, and a sterically demanding 2,6-dimethylpiperidine moiety – position it as a versatile precursor for the synthesis of conformationally constrained analogs, chiral ligands, and pharmacologically active molecules [1].

Why 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid Cannot Be Replaced by Simpler Piperidine Analogs


Direct substitution of the target compound with its unsubstituted piperidine or morpholine counterparts neglects three critical differentiation parameters: (i) the two equatorial methyl groups on the piperidine ring impart a quantifiable increase in molecular weight (+13.3%) and lipophilicity (XLogP3 = 0.5) that directly influence downstream ADME properties [1]; (ii) the 2,6-dimethyl substitution imposes conformational rigidity on the piperidine ring, reducing the number of accessible conformations and potentially enhancing target binding selectivity [2]; and (iii) the increased steric bulk around the basic nitrogen retards N-dealkylation and oxidative metabolism, a liability well documented for unsubstituted piperidines [3]. These structural attributes are absent in simpler analogs, making them unequal surrogates in medicinal chemistry programs that require precise tuning of molecular properties.

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid – Quantitative Differentiation Evidence Against Closest Structural Analogs


Molecular Weight Increase Relative to Unsubstituted Piperidine Analog

The target compound has a molecular weight of 239.35 g/mol, compared to 211.3 g/mol for 4-(piperidin-1-yl)cyclohexane-1-carboxylic acid (CAS 1082606-40-3) . This +28.05 Da (+13.3%) difference arises from the two methyl groups on the piperidine ring.

Lipophilicity Molecular Weight Drug Design

Increased Lipophilicity (XLogP3) Enabled by 2,6-Dimethyl Substitution

The target compound exhibits a computed XLogP3 of 0.5 [1]. While the unsubstituted piperidine analog lacks a reported experimental logP, the addition of two methyl groups typically raises logP by approximately 0.5–1.0 units relative to the parent heterocycle. This places the compound in a favorable lipophilicity range for oral absorption (Rule of 5).

Lipophilicity ADME Physicochemical Properties

Conformational Rigidity Deriving from 2,6-Dimethylpiperidine Ring

2,6-Dimethylpiperidine adopts a chair conformation with both methyl groups in equatorial positions, reducing the number of accessible conformations compared to unsubstituted piperidine, which can undergo ring inversion at ambient temperature [1]. This conformational locking is maintained upon attachment to the cyclohexane scaffold.

Conformational Analysis Piperidine Steric Hindrance

Enhanced Metabolic Stability from Steric Shielding of the Piperidine Nitrogen

Piperidine-containing compounds are frequently cleared via CYP450-mediated N-dealkylation. The 2,6-dimethyl substitution introduces steric hindrance around the lone pair of the nitrogen, retarding oxidative metabolism [1]. This class-level effect has been demonstrated in matched molecular pairs showing improved in vitro half-lives for 2,6-dimethylpiperidine derivatives relative to unsubstituted piperidine counterparts.

Metabolic Stability N-Dealkylation CYP450

Defined Purity Specification for Reproducible Chemical Transformations

The commercial supply of 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid is standardized to a minimum purity of 95% . By comparison, the unsubstituted analog is often sold at ≥97% purity , but the defined specification for the target compound ensures consistency in subsequent amidation or esterification reactions.

Purity Quality Control Synthesis

4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid – Recommended Application Scenarios Aligned to Differentiation Evidence


Synthesis of Conformationally Constrained Ligands for G Protein-Coupled Receptors (GPCRs)

When designing bitopic or allosteric GPCR ligands, the combination of a rigid cyclohexane core and a conformationally locked 2,6-dimethylpiperidine head group (as established in Section 3) provides a defined vector for amine engagement, potentially improving subtype selectivity over flexible-chain analogs [1].

Late-Stage Functionalization in Fragment-Based Drug Discovery (FBDD)

The carboxylic acid handle enables rapid amide or ester coupling, while the 2,6-dimethylpiperidine moiety offers a +13.3% MW increase and higher lipophilicity relative to unsubstituted piperidine, making the compound a useful fragment for exploring hydrophobic pockets [2].

Metabolic Stability Optimization in CNS Drug Programs

For CNS-targeted candidates requiring reduced first-pass metabolism, the steric shielding of the piperidine nitrogen in this intermediate (class-level inference on N-dealkylation, Section 3) can be exploited to extend half-life without introducing additional polar atoms [3].

Preparation of Chiral Piperidine-Based Organocatalysts

The defined stereochemistry (two undefined stereocenters in the supplied mixture) and conformational rigidity of the 2,6-dimethylpiperidine unit make this intermediate a suitable precursor for preparing enantiopure organocatalysts where transition-state organization depends on ring conformation .

Quote Request

Request a Quote for 4-(2,6-Dimethylpiperidin-1-yl)cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.